(2-(Pyrazin-2-yl)phenyl)carboxylic acid
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Overview
Description
2-(Pyrazin-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyrazine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrazin-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production methods for 2-(pyrazin-2-yl)benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(Pyrazin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 2-(pyrazin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
2-(Pyrazin-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a benzoic acid moiety.
2-(Pyrazin-2-yl)benzimidazole: Contains a benzimidazole ring, offering different biological activities.
2-(Pyrazin-2-yl)benzoxazole: Features a benzoxazole ring, providing unique electronic properties.
Uniqueness: 2-(Pyrazin-2-yl)benzoic acid stands out due to its combination of the benzoic acid and pyrazine moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-pyrazin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-7H,(H,14,15) |
InChI Key |
MHDZTGOJSAJOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
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